Aztreonam
Description
Key Structural Elements
| Component | Function |
|---|---|
| β-Lactam Ring | Primary site of enzymatic attack by bacterial transpeptidases |
| Sulfonamide Group | Stabilizes β-lactam ring via electron-withdrawing effects |
| Aminothiazole Oxime Side Chain | Enhances binding affinity to penicillin-binding proteins (PBPs) |
The sulfonamide group at the N1 position activates the β-lactam ring for hydrolysis, enabling irreversible inhibition of bacterial cell wall synthesis. The aminothiazole oxime side chain, positioned at the C3 of the azetidine ring, plays a pivotal role in conferring specificity toward Gram-negative PBPs, particularly PBP3.
Side Chain Modifications and Bioactivity
The 3-acyl substituent (aminothiazole oxime) and sulfonamide group are critical for this compound’s bioactivity. Structure-activity relationship (SAR) studies reveal:
Functional Impact of Side Chains
- Aminothiazole Oxime
- Sulfonamide Group
Comparative Analysis with Other Monobactams
| Derivative | Side Chain | Activity Profile |
|---|---|---|
| This compound | Aminothiazole oxime | Broad Gram-negative activity |
| Carumonam | Thiomethyltetrazole | Enhanced anaerobic activity |
| Tigemonam | Methoxyimino | Extended-spectrum cephalosporin-like activity |
This compound’s side chain design minimizes cross-reactivity with Gram-positive PBPs, limiting its spectrum to aerobic Gram-negative organisms.
Stereochemistry and Conformational Dynamics
This compound exhibits two defined stereocenters at C2 and C3 of the azetidine ring (2S,3S configuration). These stereocenters dictate both its reactivity and binding interactions:
Stereoelectronic Effects
- C2 Methyl Group : Stabilizes the β-lactam ring via hyperconjugation.
- C3 Sulfonamide : Maintains planarity of the β-lactam ring, critical for enzymatic recognition.
Conformational studies using quantum mechanical calculations reveal a quasi-planar azetidinone ring with endocyclic dihedrals deviating minimally from ideal planarity (1–2°). This rigidity optimizes β-lactam ring strain, enhancing susceptibility to nucleophilic attack by PBP3’s active-site lysine.
Polymorphic Forms and Solid-State Properties
This compound exists in four polymorphic forms (α, β, δ, γ), with the β-form being most pharmaceutically relevant due to its stability and low residual solvent content (<2.5%).
Polymorph Comparison
The β-polymorph is synthesized via ethanol-mediated crystallization of the α-form, followed by acidification with HCl or triethylamine. This process eliminates residual solvents (e.g., ethanol <1%), critical for inhalation formulations like Cayston.
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-VEHQQRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022640 | |
| Record name | Aztreonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aztreonam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.29e-02 g/L | |
| Record name | Aztreonam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78110-38-0 | |
| Record name | Aztreonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78110-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aztreonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aztreonam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AZTREONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2B4VE5GH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aztreonam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes: Aztreonam can be synthesized through several routes, but the most common method involves cyclization of a precursor compound. The key step is the formation of the monocyclic beta-lactam ring. The exact synthetic pathway may vary, but it typically includes reactions like amidation, esterification, and cyclization.
Industrial Production: In industrial settings, this compound is produced via fermentation using genetically modified strains of bacteria. These bacteria express the necessary enzymes for this compound biosynthesis. After fermentation, purification and isolation steps yield the final product.
Chemical Reactions Analysis
Reactivity: Aztreonam primarily undergoes reactions related to its beta-lactam ring. These include:
Hydrolysis: The beta-lactam ring can be hydrolyzed by bacterial enzymes (beta-lactamases), rendering the antibiotic inactive.
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to PBPs in bacterial cell walls, inhibiting peptidoglycan synthesis and disrupting cell wall integrity.
Hydrolysis: Enzymatic hydrolysis by beta-lactamases.
Binding to PBPs: Interaction with specific PBPs on the bacterial cell membrane.
Major Products: The major product of this compound’s reactivity is its inactive hydrolyzed form, resulting from cleavage of the beta-lactam ring.
Scientific Research Applications
Pharmacological Profile
Aztreonam is characterized by its effectiveness against gram-negative pathogens, including Pseudomonas aeruginosa and various Enterobacteriaceae. It is administered parenterally, allowing for rapid absorption and distribution throughout the body. The drug is primarily excreted via renal pathways, necessitating dosage adjustments in patients with renal impairment .
Key Pharmacological Properties:
- Mechanism of Action: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
- Spectrum of Activity: Effective against aerobic gram-negative bacteria; not effective against anaerobes or gram-positive bacteria.
- Administration Routes: Intravenous or intramuscular injections are common.
Clinical Applications
This compound is indicated for the treatment of various infections, particularly those caused by susceptible gram-negative organisms. Its applications include:
- Urinary Tract Infections: Effective in treating complicated urinary tract infections.
- Lower Respiratory Tract Infections: Used for pneumonia and bronchitis caused by sensitive organisms.
- Intra-abdominal Infections: Addresses infections following abdominal surgery or perforations .
- Septicemia and Endometritis: Proven efficacy in managing bloodstream infections and gynecological infections.
Combination Therapy
Recent studies have explored the effectiveness of this compound in combination with beta-lactamase inhibitors like avibactam. This combination has shown promise against metallo-beta-lactamase-producing bacteria, particularly in cases where traditional therapies fail .
Clinical Outcomes:
- A systematic review indicated that 80% of patients treated with this compound plus avibactam achieved clinical resolution within 30 days .
- In a cohort study involving bloodstream infections, the combination therapy resulted in a 19% mortality rate among treated patients, highlighting its potential as a last-resort option .
Case Studies
Several case studies illustrate the successful application of this compound in challenging clinical situations:
- Case Study on Resistant Infections:
- Pediatric Applications:
- Surgical Prophylaxis:
Summary Table of Clinical Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Urinary Tract Infections | Complicated UTIs | Effective against resistant strains |
| Respiratory Infections | Pneumonia, bronchitis | Suitable for patients with beta-lactam allergies |
| Intra-abdominal Infections | Post-surgical infections | Used to prevent infections after gastrointestinal surgery |
| Septicemia | Bloodstream infections | Combination therapy recommended for resistant strains |
| Surgical Prophylaxis | Adjunctive therapy during surgeries | Effective for patients with allergies to other antibiotics |
Mechanism of Action
Aztreonam’s mechanism involves binding to PBPs, disrupting cell wall synthesis, and leading to bacterial cell lysis. It is stable against many beta-lactamases, making it effective against resistant strains .
Comparison with Similar Compounds
Structural and Mechanistic Differences
| Compound | Class | β-Lactam Structure | Spectrum of Activity | Key Resistance Mechanisms |
|---|---|---|---|---|
| Aztreonam | Monobactam | Monocyclic | Gram-negative only | Metallo-β-lactamases (MBLs) |
| Ceftazidime | Third-gen cephalosporin | Bicyclic | Gram-negative (including P. aeruginosa), some Gram-positive | Extended-spectrum β-lactamases (ESBLs), AmpC, MBLs |
| Imipenem | Carbapenem | Bicyclic | Broad-spectrum (Gram-negative, Gram-positive, anaerobes) | Carbapenemases (e.g., KPC, MBLs) |
| Ceftazidime/Avibactam | Cephalosporin/β-lactamase inhibitor combo | Bicyclic + inhibitor | Gram-negative (including MBL-negative, carbapenem-resistant strains) | Limited by MBLs |
Key Insights :
- This compound’s monocyclic structure reduces immunogenicity compared to penicillins/cephalosporins, making it safer for patients with β-lactam allergies .
- Unlike carbapenems (e.g., imipenem), this compound lacks anti-Gram-positive or anaerobic activity, necessitating combination therapy for polymicrobial infections .
Antimicrobial Activity
Table 1: MIC90 Values (μg/ml) Against Common Pathogens
| Pathogen | This compound | Ceftazidime | Imipenem | Piperacillin-Tazobactam |
|---|---|---|---|---|
| E. coli | ≤1 | ≤1 | ≤0.5 | ≤16 |
| K. pneumoniae | ≤1 | 4 | ≤0.5 | 64 |
| P. aeruginosa | 8 | 8 | 4 | 64 |
| Enterobacter spp. | ≤1 | 2 | ≤0.5 | 16 |
Findings :
- This compound’s activity against P. aeruginosa is comparable to ceftazidime but inferior to imipenem .
- For MBL-producing strains, this compound’s MICs rise significantly (e.g., MIC >32 μg/ml for P. aeruginosa with NDM-1), necessitating combination with avibactam to restore efficacy .
Resistance Profile and Synergistic Combinations
- MBL Producers: this compound is hydrolyzed by MBLs (e.g., NDM, VIM), but combining it with avibactam (a non-β-lactam inhibitor) protects this compound from serine β-lactamases, enabling activity against MBL-negative, ceftazidime/avibactam-resistant strains .
- Synergy with Ceftazidime/Avibactam :
Stability and Compatibility
This compound remains stable in Extraneal peritoneal dialysis fluid for 14 days but degrades in Physioneal and Nutrineal at 37°C within 4 hours . This contrasts with ceftazidime, which is less stable in acidic solutions.
Biological Activity
Aztreonam is a monobactam antibiotic primarily effective against aerobic Gram-negative bacteria. Its unique structure allows it to resist hydrolysis by many beta-lactamases, making it a valuable option for treating infections caused by resistant organisms. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It specifically binds to penicillin-binding protein 3 (PBP3), crucial for the final stages of peptidoglycan synthesis. This binding leads to cell lysis mediated by autolytic enzymes within the bacteria. Unlike many beta-lactam antibiotics, this compound does not induce beta-lactamase activity, which contributes to its effectiveness against resistant strains .
Pharmacokinetics
- Absorption : this compound is poorly absorbed from the gastrointestinal tract (<1% after oral administration) but is fully bioavailable when administered intramuscularly.
- Volume of Distribution : Approximately 12.6 L.
- Protein Binding : Low protein binding, which can affect its distribution in the body .
Efficacy Against Pathogens
This compound shows potent activity against various Gram-negative pathogens, including:
| Pathogen | Microbiological Cure Rate (%) |
|---|---|
| Escherichia coli | 87% |
| Klebsiella-Enterobacter-Serratia | 90% |
| Pseudomonas aeruginosa | 76% |
In clinical trials involving urinary tract infections (UTIs), this compound achieved microbiological cure rates of 84% in single-dose studies and 85% in multiple-dose studies .
Case Study: Inhaled this compound in Bronchiectasis
A post hoc analysis of the AIR-BX studies demonstrated that inhaled this compound significantly improved cough and sputum production in patients with bronchiectasis. Key findings include:
- Cough Improvement : 20% improvement (p=0.002)
- Sputum Production Improvement : 25% improvement (p<0.0001)
- Sputum Colour Improvement : Significant changes observed (p<0.0001)
However, this treatment was associated with increased breathlessness and wheeze in some patients .
Comparative Efficacy Against Aminoglycosides
In a randomized clinical trial comparing this compound with aminoglycosides (tobramycin and amikacin), this compound demonstrated comparable clinical response rates but showed a lower incidence of renal impairment and transient liver enzyme elevations .
Safety Profile
This compound is generally well-tolerated, with common adverse effects including:
- Hepatic Enzyme Increases : Observed in approximately 26.5% of patients.
- Diarrhea : Reported in about 14.7% of cases.
In clinical trials involving this compound/avibactam combinations, no new safety concerns were noted compared to this compound alone .
Q & A
Basic Research Questions
Q. What experimental approaches are used to assess aztreonam's efficacy against Gram-negative pathogens with varying β-lactamase profiles?
- Methodology : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against clinical isolates expressing extended-spectrum β-lactamases (ESBLs), AmpC, or carbapenemases. Combine with β-lactamase inhibitors (e.g., avibactam) to evaluate synergy. Confirm resistance mechanisms via PCR for bla genes (e.g., blaKPC, blaNDM) and protein expression assays .
- Considerations : Include control strains (e.g., ATCC standards) and cross-reference with CLSI/EUCAST breakpoints. Account for inoculum effects in high-burden infections .
Q. How should researchers design inhalation studies for this compound in cystic fibrosis (CF) patients?
- Methodology : Use randomized, placebo-controlled trials with nebulized this compound lysine (75–225 mg) delivered via eFlow® nebulizers. Measure sputum concentrations at timed intervals (e.g., 10 min, 4 hrs post-dose) using LC-MS/MS. Stratify by age (adults vs. adolescents) due to variability in lung deposition and clearance .
- Key metrics : Target sputum concentrations ≥10× MIC90 for Pseudomonas aeruginosa (32 µg/mL). Monitor FEV1 and adverse events (e.g., bronchospasm) .
Q. What pharmacokinetic (PK) parameters are critical for optimizing this compound dosing in critically ill patients?
- Methodology : Conduct population PK modeling using plasma/sputum samples from patients with sepsis or renal/hepatic impairment. Calculate AUC/MIC ratios and time above MIC. Adjust doses for renal clearance (e.g., reduce by 25% for CrCl <30 mL/min) .
- Validation : Compare simulated regimens (e.g., 6 g/day continuous infusion) with observed clinical outcomes in retrospective cohorts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound susceptibility data between in vitro and in vivo models?
- Methodology : Perform hollow-fiber infection model (HFIM) studies to simulate human PK profiles. Test this compound alone and in combination (e.g., with ceftazidime/avibactam) against MBL-producing strains. Use RNA sequencing to identify upregulated resistance pathways (e.g., efflux pumps) .
- Analysis : Apply pharmacodynamic indices (e.g., ƒT > MIC) and compare with static/time-kill assays. Address discordance via genomic analysis of post-exposure isolates .
Q. What statistical models are appropriate for evaluating antimicrobial stewardship interventions targeting this compound?
- Methodology : Use interrupted time series (ITS) analysis with segmented regression to assess pre/post-intervention trends in this compound consumption (DDD/1000 patient-days). Adjust for confounders (e.g., fluoroquinolone restrictions) using multivariable linear regression .
- Limitations : Address small pre-intervention sample sizes (e.g., 7 quarters vs. 32 post-intervention) by bootstrapping or sensitivity analyses .
Q. How can researchers optimize combination regimens of this compound with novel β-lactamase inhibitors?
- Methodology : Employ checkerboard assays or fractional inhibitory concentration (FIC) indices to identify synergistic pairs (e.g., this compound/avibactam). Validate in murine thigh or lung infection models. Use PK/PD modeling to predict dosing for MBL-producing Enterobacterales .
- Challenges : Address unexpected resistance in species like Elizabethkingia anophelis via whole-genome sequencing to detect efflux pump mutations .
Q. What experimental strategies mitigate bias in retrospective studies of this compound's clinical outcomes?
- Methodology : Apply propensity score matching to balance covariates (e.g., ICU admission, mechanical ventilation). Use competing-risk regression to account for mortality in efficacy analyses .
- Data sources : Leverage electronic health records (EHRs) to extract microbiological, demographic, and allergy data .
Methodological Considerations
- Data Contradictions : Address population variability (e.g., lower sputum concentrations in adolescents vs. adults) by stratifying analyses or using mixed-effects models .
- Ethical Frameworks : Ensure compliance with antimicrobial stewardship principles (e.g., restricting empiric use to culture-confirmed infections) to curb resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
